2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide
Description
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole-acetamide hybrid compound featuring a p-tolylamino group (methyl-substituted aniline) linked via a thioether bridge to a thiazole ring. This structural motif is common in bioactive molecules, particularly those targeting enzymatic pathways or exhibiting antiproliferative activity .
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-14-7-9-16(10-8-14)22-19(25)13-27-20-23-17(12-26-20)11-18(24)21-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCFQZCAZYBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of a thiazole derivative with an appropriate amine and a thiol compound under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and the reactions may be conducted at room temperature or under reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is being explored for use in treating infections.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9) correlate with higher yields (90%), while bulky or electron-donating groups (e.g., 4-methylphenyl in Compound 11) reduce yields (65%) .
- Melting Points : Sulfamoylphenyl derivatives (e.g., Compound 5, ) exhibit higher melting points (~269–315°C), likely due to enhanced hydrogen bonding and crystallinity compared to acetamide analogs .
- Synthetic Routes: The target compound likely follows a pathway similar to , where 2-chloro-N-substituted acetamide reacts with a thiol-containing intermediate (e.g., quinazolinone derivatives) under basic conditions .
Biological Activity
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by the presence of a thiazole ring and a phenylacetamide moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.43 g/mol. The structure includes:
- Thiazole Ring : Known for its role in biological activity.
- p-Tolylamino Group : Contributes to the compound's reactivity and interaction with biological targets.
- Phenylacetamide Moiety : Enhances the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can inhibit various enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells. This mechanism is crucial for its potential antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiazole structure can enhance potency against various bacterial strains. The compound's mechanism may involve:
- Enzyme Inhibition : Disruption of metabolic pathways in bacteria.
- Membrane Interaction : Alteration of bacterial membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of specific cancer cell lines.
- Targeting Signaling Pathways : Similar compounds have been reported to affect pathways like VEGFR and AKT, which are crucial for tumor growth and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Anticancer Activity Assessment | In vitro studies indicated a reduction in cell viability by up to 70% in breast cancer cell lines at concentrations of 50 µM after 48 hours of treatment. |
| Mechanistic Studies | Identified that the compound interacts with the active site of target enzymes, leading to competitive inhibition patterns similar to known inhibitors. |
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Reaction between thioamide and α-haloketone under acidic conditions.
- Introduction of Substituents : Functionalization steps to incorporate p-tolylamino and phenylacetamide groups.
- Purification Techniques : Recrystallization and chromatography are employed to ensure purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
